molecular formula C19H17N3O2 B2858896 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1172783-48-0

1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2858896
CAS No.: 1172783-48-0
M. Wt: 319.364
InChI Key: KRNICKZMXZVARN-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrolidin-2-one core, a benzyl group, and a 1,2,4-oxadiazole ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidin-2-one moiety. One common method includes the reaction of benzylamine with phenylacetic acid to form an intermediate, which is then cyclized with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

    1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine: Similar structure but lacks the ketone group.

    1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine: Contains a piperidine ring instead of pyrrolidin-2-one.

    1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of pyrrolidin-2-one.

Uniqueness: The presence of the pyrrolidin-2-one moiety in 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one imparts unique chemical and biological properties, making it distinct from its analogs. This structural feature contributes to its stability, reactivity, and potential bioactivity .

Properties

IUPAC Name

1-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)19-20-18(21-24-19)15-9-5-2-6-10-15/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNICKZMXZVARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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